molecular formula C7H9ClN2O B6224851 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride CAS No. 2768332-28-9

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride

Cat. No. B6224851
CAS RN: 2768332-28-9
M. Wt: 172.6
InChI Key:
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Description

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride (POH) is a novel organic compound that has been studied for its potential applications in various scientific fields. POH is a novel heterocyclic compound and is a member of the pyridoxazine family. POH is a highly polar compound and is soluble in water and other polar solvents. It has been used in various studies due to its unique properties and potential applications.

Scientific Research Applications

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various heterocyclic compounds, such as pyridoxazine analogues, which have been studied for their potential medicinal properties. 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has also been studied for its potential applications in the field of materials science, as it has been used as a precursor to the formation of various polymers materials. Additionally, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been studied for its potential applications in the field of biochemistry, as it has been used as a reagent in various biochemical reactions.

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which facilitates the transfer of electrons from one molecule to another. This electron transfer is believed to be responsible for the various biochemical and physiological effects of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride.
Biochemical and Physiological Effects
1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, as well as to reduce the production of certain enzymes. Additionally, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been shown to act as an antioxidant, which can protect cells from oxidative damage. Furthermore, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been shown to have anti-inflammatory effects, and it has been used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The use of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages of using 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride in lab experiments is its high solubility in water and other polar solvents. Additionally, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is relatively stable and can be stored for long periods of time without degradation. However, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is a highly polar compound and therefore can be difficult to work with in certain experiments. Additionally, 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The potential applications of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride are still being explored and there are many potential future directions for research. One potential future direction is to further explore the potential medicinal applications of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride, as it has already been studied for its potential anti-inflammatory and antioxidant properties. Additionally, further research could be done to explore the potential applications of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride in materials science, as it has already been studied for its potential use as a precursor to the formation of various polymers materials. Additionally, further research could be done to explore the potential applications of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride in biochemistry, as it has already been used as a reagent in various biochemical reactions. Finally, further research could be done to explore the mechanism of action of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride, as the mechanism of action is still not fully understood.

Synthesis Methods

The synthesis of 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride has been reported by various methods. The most common route of synthesis is via the reaction of pyridine with an aldehyde and hydrochloric acid. The reaction is carried out in a two-step process, with the first step involving the formation of the pyridoxazine intermediate and the second step involving the hydrolysis of the intermediate to form 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride. Other methods of synthesis include the reaction of pyridine with an aldehyde and an acid catalyst, and the reaction of pyridine with an aldehyde and an acid chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization with paraformaldehyde and subsequent reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to yield the final compound.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "paraformaldehyde", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield 2-(1-ethoxycarbonyl-2-pyridinyl)ethanamine.", "Step 2: Cyclization of the intermediate product with paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid to yield 1-ethyl-1,2,3,4-tetrahydro-2,3-dioxo-1H-pyrido[3,4-b][1,4]oxazine.", "Step 3: Reduction of the intermediate product with sodium borohydride in the presence of a solvent such as ethanol to yield 1-ethyl-1,2,3,4-tetrahydro-1H-pyrido[3,4-b][1,4]oxazine.", "Step 4: Reaction of the final product with hydrochloric acid to yield 1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride." ] }

CAS RN

2768332-28-9

Product Name

1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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